Apelin-13

Description

amino acid sequence in first source

Properties

IUPAC Name |

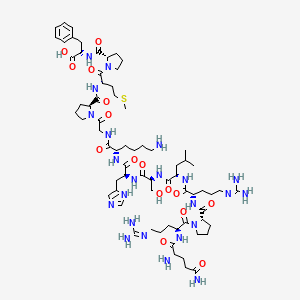

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-PEWBXTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of Apelin-13: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide that has garnered significant attention within the scientific community for its diverse physiological roles, particularly in the cardiovascular system. As one of the most biologically active isoforms of the apelin peptide family, its discovery and the subsequent characterization of its receptor, APJ, have opened new avenues for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on the methodologies and quantitative data that have defined our understanding of this important signaling molecule.

The Serendipitous Discovery of an Orphan Receptor and its Ligand

The quest to identify the endogenous ligand for APJ culminated in 1998 when a team of researchers led by Tatemoto and Fujino successfully isolated a novel peptide from bovine stomach extracts.[3][4] This breakthrough was achieved by monitoring the increase in the extracellular acidification rate of Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[3][4] The active fractions were purified, and the peptide was sequenced, leading to the discovery of a 36-amino acid peptide they named "apelin" (APJ endogenous ligand).[3][5]

Subsequent research revealed that apelin is derived from a 77-amino acid precursor, preproapelin.[6][7] This precursor is proteolytically cleaved to generate several active C-terminal fragments, including apelin-36, apelin-17, and the highly potent 13-amino acid peptide, this compound.[6][7] A pyroglutamylated form of this compound, [Pyr1]-Apelin-13, has also been identified as a major isoform in the human cardiovascular system and is more resistant to degradation.[7]

Key Experimental Protocols in this compound Research

The elucidation of this compound's function has been underpinned by a variety of sophisticated experimental techniques. The following sections detail the core methodologies that have been instrumental in characterizing this peptide.

Isolation and Identification of Apelin

The initial isolation of apelin from bovine stomach extracts was a landmark achievement that relied on a functional assay to guide the purification process.

Experimental Workflow for Apelin Discovery

Caption: Workflow for the discovery of apelin.

Methodology: Measurement of Extracellular Acidification Rate

-

Cell Culture: CHO cells stably transfected with the human APJ receptor are cultured to near confluence in appropriate media.

-

Assay Preparation: Cells are washed and incubated in a low-buffering capacity medium to ensure that changes in extracellular pH are detectable.

-

Stimulation: Aliquots of the peptide fractions obtained from the chromatographic separation of bovine stomach extracts are added to the cells.

-

Measurement: The rate of decrease in the extracellular pH is monitored in real-time using a microphysiometer (e.g., Cytosensor). An increased acidification rate indicates receptor activation and subsequent cellular metabolic changes.

-

Data Analysis: The fractions that induce the most significant increase in the acidification rate are identified as containing the putative ligand.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of this compound for its receptor, APJ, and for characterizing the binding of other compounds to this receptor.

Protocol for Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the APJ receptor. This typically involves homogenization followed by centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled form of an apelin analog, such as [125I]-(Pyr1)this compound, is used.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (e.g., this compound or a test compound).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

The physiological effects of this compound have been extensively studied using a variety of in vitro functional assays.

Vascular Reactivity Studies

The vasodilatory and vasoconstrictive effects of this compound are often assessed using isolated blood vessel preparations.

-

Tissue Preparation: Rings of arteries or veins (e.g., human saphenous vein or mammary artery) are dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Tension Measurement: The rings are connected to an isometric force transducer to record changes in vascular tone.

-

Experimental Protocol:

-

Vasodilation: The vessel rings are pre-constricted with an agonist (e.g., endothelin-1 or phenylephrine). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its vasodilatory effect. The role of the endothelium can be investigated by comparing responses in endothelium-intact and endothelium-denuded vessels.

-

Vasoconstriction: The direct vasoconstrictive effect of this compound is measured by adding cumulative concentrations to endothelium-denuded vessel rings.

-

-

Data Analysis: Concentration-response curves are constructed, and the potency (EC50 or pD2) and maximal response (Emax) are calculated.

Cardiac Contractility Studies (Langendorff Preparation)

The inotropic (contractile) effects of this compound on the heart are commonly studied using the Langendorff isolated heart preparation.

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., a rat) and immediately placed in ice-cold cardioplegic solution.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

-

Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), and the maximum rate of pressure decay (-dP/dtmax). Heart rate is also monitored.

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion solution at various concentrations.

-

Data Analysis: Changes in LVDP, +dP/dtmax, -dP/dtmax, and heart rate are recorded and analyzed to determine the effect of this compound on cardiac contractility and relaxation.

Quantitative Data on this compound Bioactivity

The following tables summarize key quantitative data for this compound and its related isoforms, providing a comparative overview of their biological activities.

Table 1: Binding Affinities of Apelin Isoforms for the APJ Receptor

| Ligand | Receptor Source | Radioligand | Ki (nM) | Reference |

| This compound | Human Heart | [125I]-(Pyr1)this compound | 0.35 ± 0.08 | [8] |

| [Pyr1]-Apelin-13 | Human Heart | [125I]-(Pyr1)this compound | 0.33 ± 0.09 | [8] |

| This compound | CHO-K1-APJ cells | [125I]this compound | 8.336 | [9] |

| Apelin-17 | CHO-K1-APJ cells | [125I]this compound | 4.651 | [9] |

| Apelin-36 | CHO-K1-APJ cells | [125I]this compound | 1.735 | [9] |

Table 2: Functional Potency (EC50/IC50) of Apelin Isoforms

| Assay | Tissue/Cell Line | Apelin Isoform | EC50/IC50 (nM) | Reference |

| Vasodilation (Endothelium-intact mammary artery) | Human | [Pyr1]this compound | 0.6 - 1.6 | [10] |

| Vasodilation (Endothelium-intact mammary artery) | Human | This compound | 0.6 - 1.6 | [10] |

| Vasodilation (Endothelium-intact mammary artery) | Human | Apelin-36 | 0.6 - 1.6 | [10] |

| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | [Pyr1]this compound | 0.6 - 1.6 | [11] |

| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | This compound | 0.6 - 1.6 | [11] |

| Vasoconstriction (Endothelium-denuded saphenous vein) | Human | Apelin-36 | 0.6 - 1.6 | [11] |

| Increased Force of Contraction (Paced atrial strips) | Human | [Pyr1]this compound | 0.04 - 0.125 | [11] |

| Increased Force of Contraction (Paced atrial strips) | Human | This compound | 0.04 - 0.125 | [11] |

| Increased Force of Contraction (Paced atrial strips) | Human | Apelin-36 | 0.04 - 0.125 | [11] |

| cAMP Inhibition | HEK293-APJ cells | This compound | IC50: -7.817 (log) | [9] |

| ERK Phosphorylation | HEK293-APJ cells | This compound | EC50: ~8-fold lower than other isoforms | [6] |

| β-arrestin Recruitment | HEK293-APJ cells | This compound | EC50: -6.369 (log) | [9] |

This compound Signaling Pathways

Upon binding to the APJ receptor, this compound initiates a cascade of intracellular signaling events. The APJ receptor can couple to multiple G proteins, primarily Gi and Gq, leading to the activation of several downstream pathways.

This compound/APJ Signaling Network

Caption: Key signaling pathways activated by this compound.

Key Signaling Cascades:

-

Gi Pathway: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12]

-

Gq Pathway: Coupling to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: this compound can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12]

-

MAPK/ERK Pathway: The activation of PKC and other upstream kinases can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, migration, and angiogenesis.[12]

-

β-arrestin Pathway: Like many GPCRs, the APJ receptor can also signal through β-arrestin. Upon ligand binding, β-arrestin is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling pathways.[10]

Conclusion and Future Directions

The discovery of this compound and its receptor, APJ, has profoundly impacted our understanding of cardiovascular physiology and pathology. From its initial isolation from bovine stomach to the detailed characterization of its signaling pathways, the journey of this compound research highlights the importance of de-orphanizing GPCRs to uncover novel biological systems. The methodologies outlined in this guide have been pivotal in this process, providing the quantitative data necessary to build a comprehensive picture of this compound's function.

The potent inotropic and vasodilatory effects of this compound, coupled with its roles in angiogenesis and metabolism, have positioned the apelin/APJ system as a promising therapeutic target for a variety of conditions, including heart failure, hypertension, and metabolic syndrome. Ongoing research is focused on developing stable this compound analogs and small molecule agonists or antagonists for the APJ receptor with improved pharmacokinetic profiles. A deeper understanding of the biased agonism at the APJ receptor, where different ligands can preferentially activate certain downstream signaling pathways, will be critical in designing next-generation therapeutics with enhanced efficacy and reduced side effects. The continued application of rigorous experimental protocols and quantitative analysis will be essential to fully unlock the therapeutic potential of modulating the this compound/APJ signaling axis.

References

- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of a novel endogenous peptide ligand for the human APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [125I]-(Pyr1)this compound is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 10. Signaling Modulation via Minimal C-Terminal Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Apelin-13: An Endogenous Ligand for the APJ Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13 is a potent endogenous peptide ligand that, along with its cognate G protein-coupled receptor (GPCR), APJ (Angiotensin II receptor-like 1), forms a critical signaling axis implicated in a wide array of physiological and pathophysiological processes. As one of the most active isoforms of the apelin peptide family, this compound has garnered significant attention within the scientific and drug development communities for its multifaceted roles in cardiovascular homeostasis, metabolic regulation, and neurological function.[1][2][3] This technical guide provides a comprehensive overview of the this compound/APJ system, with a focus on its core pharmacology, signaling mechanisms, and the experimental methodologies used for its investigation.

Core Pharmacology of this compound

This compound is a 13-amino acid peptide derived from the C-terminus of a 77-amino acid precursor protein, preproapelin.[4] Its interaction with the APJ receptor initiates a cascade of intracellular events that are central to its biological activity. The binding affinity and functional potency of this compound have been characterized across various in vitro assay systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound and its derivatives with the APJ receptor.

Table 1: Binding Affinity of Apelin Peptides for the APJ Receptor

| Ligand | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference(s) |

| [125I]-(Pyr1)this compound | 0.35 ± 0.08 | 4.3 ± 0.9 | Human left ventricle | [1][5] | |

| [125I]-(Pyr1)this compound | 0.33 ± 0.09 | 3.1 ± 0.6 | Human right atria | [1][5] | |

| This compound | 8.336 | HEK293 cells | [6] | ||

| (Pyr1)this compound | 14.366 | HEK293 cells | [6] | ||

| Apelin-36 | 1.735 | HEK293 cells | [6] | ||

| Apelin-17 | 4.651 | HEK293 cells | [6] | ||

| BMS-986224 | Similar to (Pyr1)this compound | HEK293 cells | [7] |

Table 2: Functional Potency of Apelin Peptides at the APJ Receptor

| Ligand | Assay | EC50 (nM) | pD2 | Cell Line/Tissue | Reference(s) |

| This compound | APJ activation | 0.37 | [4][8] | ||

| (Pyr1)this compound | cAMP Inhibition | 0.05 ± 0.07 | HEK293 cells | [7] | |

| This compound | β-arrestin recruitment | -6.369 ± 0.086 (logEC50) | HEK293 cells | [9] | |

| (Pyr1)this compound | Vasoconstriction | 8.4 ± 0.2 | Human saphenous vein | [1][5] | |

| BMS-986224 | cAMP Inhibition | 0.02 ± 0.02 | HEK293 cells | [7] |

Signaling Pathways of the this compound/APJ Axis

Activation of the APJ receptor by this compound initiates signaling through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. This dual signaling capability contributes to the diverse physiological effects of this compound.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein, Gαi.[10] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][10] Downstream of Gαi activation, other signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) 1/2 pathways, are also engaged.[11][12] These pathways are crucial for mediating many of the acute cellular responses to this compound, such as vasodilation and cell survival.[13]

β-Arrestin-Dependent Signaling

Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins.[14] β-arrestin binding not only desensitizes the G protein signaling by sterically hindering G protein coupling but also initiates a distinct wave of signaling.[15] Furthermore, β-arrestin acts as a scaffold protein, facilitating the activation of other signaling molecules, including ERK1/2, and mediating receptor internalization.[14][15] This pathway is implicated in longer-term cellular responses and receptor trafficking.

Key Experimental Protocols

A variety of in vitro assays are employed to characterize the pharmacology and signaling of the this compound/APJ system. Below are detailed methodologies for several key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of ligands for the APJ receptor.

Objective: To quantify the direct interaction between a radiolabeled ligand (e.g., [125I]-(Pyr1)this compound) and the APJ receptor in a competitive or saturation binding format.

Materials:

-

Cell membranes or tissue homogenates expressing the APJ receptor.

-

Radioligand: [125I]-(Pyr1)this compound.

-

Unlabeled competitor ligand (this compound or other test compounds).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligand.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor ligand.

-

Add the cell membranes or tissue homogenate to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine Kd (from saturation binding) or Ki (from competition binding) values.[5][6][16]

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gαi-coupled receptor activation.

Objective: To determine the potency (EC50) of this compound or other agonists in inhibiting adenylyl cyclase activity.

Materials:

-

Cells stably expressing the APJ receptor (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (this compound and analogues).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the APJ-expressing cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compound to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data are normalized to the response of forskolin alone and plotted against the logarithm of the agonist concentration to determine the EC50 value.[7][17]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, providing a measure of the second major signaling pathway.

Objective: To determine the potency (EC50) of this compound or other agonists in inducing β-arrestin recruitment to the APJ receptor.

Materials:

-

Cells co-expressing the APJ receptor fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor), such as the PathHunter® β-arrestin assay.

-

Test compounds (this compound and analogues).

-

Detection reagents for the reporter system.

-

Luminometer or other appropriate plate reader.

Procedure:

-

Plate the engineered cells in a 96- or 384-well plate.

-

Add serial dilutions of the test compound to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow the enzymatic reaction to proceed.

-

Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.

-

Data are plotted against the logarithm of the agonist concentration to determine the EC50 value.[18][19]

Experimental Workflow for Characterizing an APJ Ligand

Conclusion

The this compound/APJ receptor system represents a promising target for the development of novel therapeutics for a range of diseases, particularly in the cardiovascular and metabolic arenas. A thorough understanding of its pharmacology and complex signaling pathways is paramount for the successful design and evaluation of new chemical entities targeting this system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate biology of this compound and to advance the discovery of innovative medicines.

References

- 1. [(125)I]-(Pyr(1))this compound is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | Beneficial effects of this compound on metabolic diseases and exercise [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [125I]-(Pyr1)this compound is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 10. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Modulation via Minimal C-Terminal Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of serine 348 on the apelin receptor as a novel regulatory phosphorylation site in this compound-induced G protein-independent biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Apelin-13: A Key Regulator in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apelin-13, an endogenous peptide of the apelin family, has emerged as a critical player in the intricate network of metabolic regulation.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of this compound in controlling glucose and lipid metabolism, as well as energy expenditure. We delve into the core signaling pathways, present quantitative data from key studies in structured tables, and provide detailed experimental protocols to facilitate further research in this promising field. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and its analogues for metabolic disorders such as obesity and type 2 diabetes.

Introduction to this compound

Apelin is a novel adipokine, and this compound is considered one of its most active isoforms.[1][3] It is an endogenous ligand for the G-protein-coupled receptor APJ, which is widely expressed in various tissues, including the heart, lungs, kidneys, adipose tissue, and the central nervous system.[2][4] The Apelin/APJ system is involved in a wide array of physiological processes, and its role in metabolic homeostasis has garnered significant attention in recent years.[2]

Role of this compound in Glucose Metabolism

This compound plays a significant role in regulating glucose homeostasis by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.[5]

Quantitative Data on Glucose Metabolism

The following tables summarize the quantitative effects of this compound on key parameters of glucose metabolism from various preclinical and clinical studies.

Table 1: Effects of this compound on Glucose Homeostasis in Rodent Models

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Blood Glucose | Streptozotocin-induced diabetic rats | This compound injection | Lower levels of blood glucose | [6] |

| Non-fasting Blood Glucose | High-fat diet-fed mice | Daily i.p. injection of (Lys8GluPAL)this compound amide and pGlu(Lys8GluPAL)this compound amide for 28 days | Significant decrease (P<0.05 and P<0.01) | [1] |

| Glucose Disposal Rate (GIR) | Healthy overweight men | Intravenous infusion of (pyr1)-Apelin-13 (30 nmol/kg) | Significant improvement in insulin sensitivity (0.82 ± 0.71 mg/kg/min, P = .033) | [7] |

| Insulin Levels | Streptozotocin-induced diabetic rats | This compound injection | Promoted production of insulin | [6] |

| Non-fasting Plasma Insulin | High-fat diet-fed mice | Daily i.p. injection of (Lys8GluPAL)this compound amide and pGlu(Lys8GluPAL)this compound amide for 28 days | Significant increase (P<0.05 and P<0.01) | [1] |

| Glucose Uptake | Differentiated 3T3-L1 adipocytes | Treatment with this compound amide and (pGlu)this compound amide | 2.9-3.3-fold stimulation of insulin-independent glucose uptake (p < 0.05) | [8] |

Experimental Protocols for Studying Glucose Metabolism

-

Animal Model: High-fat diet fed-streptozotocin-induced experimental type 2 diabetic rats.[2]

-

This compound Administration: Once daily intraperitoneal injection of this compound (0.1 μmol/kg) for 10 weeks.[2]

-

Parameters Measured:

-

Objective: To assess in vivo insulin sensitivity in response to this compound administration.[7][9]

-

Procedure:

-

Healthy overweight men are enrolled in a randomized, double-blind, placebo-controlled, cross-over study.[7]

-

A primed continuous infusion of insulin (120 mU/m²·min) is administered to achieve steady-state hyperinsulinemia.[9]

-

A variable infusion of 20% glucose is used to maintain euglycemia (plasma glucose between 90 and 100 mg/dL).[9]

-

The glucose infusion rate (GIR) required to maintain euglycemia is measured as an index of insulin sensitivity.[7]

-

(pyr1)-Apelin-13 (e.g., 30 nmol/kg) or placebo is infused intravenously for a set period (e.g., 2 hours), and the change in GIR is determined.[7]

-

Signaling Pathways in Glucose Metabolism

This compound enhances glucose uptake and improves insulin sensitivity primarily through the activation of the PI3K/Akt and AMPK signaling pathways.

Caption: this compound signaling in glucose metabolism.

Role of this compound in Lipid Metabolism

This compound also exerts significant effects on lipid metabolism, primarily by inhibiting lipolysis and reducing lipid accumulation.

Quantitative Data on Lipid Metabolism

Table 2: Effects of this compound on Lipid Profile

| Parameter | Model | Treatment Details | Results | Reference |

| Triglycerides | High-fat diet-fed mice | Daily i.p. injection of acylated this compound analogues for 28 days | Significant reduction (p<0.001) | [1] |

| HDL-Cholesterol | High-fat diet-fed mice | Daily i.p. injection of acylated this compound analogues for 28 days | Significant increase (p<0.01) | [1] |

| LDL-Cholesterol | High-fat diet-fed mice | Daily i.p. injection of acylated this compound analogues for 28 days | Significant decrease (p<0.01) | [1] |

| Total Cholesterol | High-fat diet-fed mice | Daily i.p. injection of pGlu(Lys8GluPAL)this compound amide for 28 days | Significant decrease (p<0.01) | [1] |

| Myocardial FFA Content | Type 2 diabetic rats | Daily i.p. injection of this compound (0.1 μmol/kg) for 10 weeks | Marked decrease | [2] |

| Cytoplasmic Triglycerides | Palmitate-induced hypertrophic 3T3-L1 adipocytes | Treatment with 100 nM or 1000 nM this compound | Significant decrease in accumulation | [10] |

Experimental Protocols for Studying Lipid Metabolism

-

Cell Line: 3T3-L1 pre-adipocytes.[10]

-

Differentiation: Induce differentiation into mature adipocytes.

-

Hypertrophy Induction: Treat with palmitate (e.g., 0.1 mM) to induce a hypertrophic phenotype.[10]

-

This compound Treatment: Treat hypertrophic adipocytes with varying concentrations of this compound (e.g., 100 nM, 1000 nM).[10]

-

Lipid Accumulation Measurement: Quantify cytoplasmic triglycerides to assess the effect of this compound on lipid storage.[10]

Signaling Pathways in Lipid Metabolism

This compound modulates lipid metabolism by activating signaling pathways that lead to the upregulation of proteins like Aquaporin 7 (AQP7), which facilitates glycerol efflux and reduces triglyceride accumulation.

Caption: this compound signaling in lipid metabolism.

Role of this compound in Energy Expenditure

This compound has also been implicated in the regulation of energy expenditure, although the effects can be complex and context-dependent.

Quantitative Data on Energy Expenditure

Table 3: Effects of this compound on Energy Expenditure

| Parameter | Animal Model | Treatment Details | Results | Reference |

| Food Intake | Normal mice | Acute i.p. injection of this compound amide and (pGlu)this compound amide | 26-33% inhibition up to 180 min (p < 0.001) | [8] |

| Food Intake | C57BL/6 mice | Chronic 10-day i.c.v. infusion of this compound (1 µ g/day ) | Significant increase on days 3-7 | [11] |

| Body Weight | High-fat diet-fed mice | Daily i.p. injection of acylated this compound analogues for 28 days | Significant decrease | [1] |

| Body Weight | C57BL/6 mice | Chronic 10-day i.c.v. infusion of this compound (1 µ g/day ) | Increased weight gain compared to controls | [11] |

| Locomotor Activity | C57BL/6 mice | Chronic 10-day i.c.v. infusion of this compound (1 µ g/day ) | Higher locomotor activity | [11] |

| Body Temperature | C57BL/6 mice | Chronic 10-day i.c.v. infusion of this compound (1 µ g/day ) | Elevated during periods of increased activity | [11] |

Experimental Protocols for Studying Energy Expenditure

-

Animal Model: C57BL/6 mice.[11]

-

Surgical Procedure: Stereotaxic implantation of a cannula into the third ventricle of the brain.

-

This compound Infusion: Continuous infusion of this compound (e.g., 1 µ g/day ) or saline for an extended period (e.g., 10 days) via an osmotic minipump connected to the cannula.[11]

-

Parameters Measured:

Central vs. Peripheral Effects on Energy Homeostasis

The contrasting effects of this compound on food intake and body weight highlight the differential roles of central versus peripheral administration. While peripheral administration often leads to reduced food intake and weight loss, central administration can have the opposite effect.[1][8][11] This suggests a complex interplay between central and peripheral Apelin/APJ signaling in the overall regulation of energy balance.

Conclusion and Future Directions

This compound has unequivocally demonstrated its importance in the regulation of metabolic processes. Its ability to improve glucose tolerance, enhance insulin sensitivity, and modulate lipid metabolism positions the Apelin/APJ system as a highly attractive therapeutic target for metabolic diseases.[2] The development of stable, long-acting this compound analogues has shown promising results in preclinical models, paving the way for potential clinical applications.[1][8]

Future research should focus on further elucidating the downstream signaling mechanisms of this compound in different metabolic tissues. Moreover, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients with obesity, type 2 diabetes, and related metabolic disorders. A deeper understanding of the central and peripheral actions of this compound will be crucial for developing targeted and effective therapeutic strategies.

References

- 1. Long-term treatment with acylated analogues of this compound amide ameliorates diabetes and improves lipid profile of high-fat fed mice | PLOS One [journals.plos.org]

- 2. The effect of this compound on pancreatic islet beta cell mass and myocardial fatty acid and glucose metabolism of experimental type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates diabetic nephropathy by enhancing nitric oxide production and suppressing kidney tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apelin administration improves insulin sensitivity in overweight men during hyperinsulinaemic-euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound analogues show potent in vitro and in vivo insulinotropic and glucose lowering actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Decreases Lipid Storage in Hypertrophic Adipocytes In Vitro Through the Upregulation of AQP7 Expression by the PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Apelin-13 and its Various Isoforms: An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The apelinergic system, comprising the apelin peptides and the APJ receptor, is a critical regulator of numerous physiological processes, holding significant promise as a therapeutic target for a range of diseases. This technical guide provides a comprehensive overview of Apelin-13 and its associated isoforms. It delves into their structure, proteolytic generation, and signaling mechanisms. Detailed experimental protocols for key assays and a consolidated summary of quantitative data are presented to facilitate further research and drug development in this field.

Introduction to the Apelin Peptide Family

Apelin is a family of endogenous peptides that act as ligands for the G protein-coupled receptor, APJ. First identified in 1998, the apelin peptides are derived from a 77-amino acid precursor, preproapelin.[1] Post-translational processing of this precursor gives rise to several biologically active isoforms, including Apelin-36, Apelin-17, and this compound.[2][3][4] A notable isoform, [Pyr1]-Apelin-13, is a pyroglutamylated form of this compound that exhibits increased stability.[5] These isoforms, while all activating the APJ receptor, display variations in their tissue distribution, binding affinities, and biological potencies.[6][7] The apelin/APJ system is implicated in a wide array of physiological functions, including cardiovascular homeostasis, fluid balance, and energy metabolism, making it an attractive target for therapeutic intervention.[8]

Genesis and Structure of Apelin Isoforms

The various apelin isoforms are generated through a cascade of proteolytic cleavage events starting from the initial transcript, preproapelin.

Proteolytic Processing of Preproapelin

The 77-amino acid preproapelin undergoes cleavage of its signal peptide to form proapelin. Subsequent processing by endopeptidases at specific basic amino acid residues yields the longer isoforms, such as Apelin-36.[9] Further cleavage of these longer forms generates the shorter, C-terminal fragments, including Apelin-17 and this compound.[2][3][4] The conversion of the N-terminal glutamine of this compound to pyroglutamic acid by glutaminyl cyclase results in the formation of [Pyr1]-Apelin-13.[3]

Caption: Proteolytic processing cascade of preproapelin.

Amino Acid Sequences

The C-terminal region of the apelin peptides is highly conserved across species and is crucial for receptor binding and activation.[6]

Table 1: Amino Acid Sequences of Major Apelin Isoforms

| Isoform | Amino Acid Sequence |

| Apelin-36 | V Q H M L G S K G P P M P L W Q H F L R Q R P R L S H K G P M P F |

| Apelin-17 | K F R R Q R P R L S H K G P M P F |

| This compound | Q R P R L S H K G P M P F |

| [Pyr1]-Apelin-13 | pE R P R L S H K G P M P F (pE = pyroglutamic acid) |

Quantitative Comparison of Apelin Isoforms

The different apelin isoforms exhibit distinct binding affinities (Ki) and functional potencies (EC50) at the APJ receptor. This variability can be attributed to their structural differences and may underlie their diverse physiological roles.

Table 2: Receptor Binding Affinity and Functional Potency of Apelin Isoforms

| Isoform | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Apelin-36 | 1.735[7] | ~0.6 - 1.6[10] |

| Apelin-17 | 4.651[7] | - |

| This compound | 8.336[7] | 0.37[1] |

| [Pyr1]-Apelin-13 | 14.366[7] | ~0.6 - 1.6[10] |

Note: Values are derived from various sources and experimental conditions may differ. The provided data serves as a comparative guide.

Apelin/APJ Signaling Pathways

Activation of the APJ receptor by apelin isoforms initiates a cascade of intracellular signaling events, primarily through G protein-dependent pathways.

The APJ receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, APJ activation can stimulate Gαq, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC). Furthermore, apelin signaling can involve the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Modulation via Minimal C-Terminal Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Apelin-13 Gene (APLN) and Protein Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is a peptide hormone that, along with its G protein-coupled receptor, APJ, forms a critical signaling system with pleiotropic physiological roles. The Apelin/APJ system is notably involved in the regulation of cardiovascular function, fluid homeostasis, and energy metabolism. Among the various isoforms of Apelin, Apelin-13 has garnered significant attention for its potent biological activity and therapeutic potential in a range of diseases, including heart failure, hypertension, and metabolic disorders. This technical guide provides a comprehensive overview of the this compound gene (APLN), its protein precursor, and the intricate signaling pathways it governs. The document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological processes to aid in research and drug development endeavors.

The APLN Gene and Protein Precursor

The human APLN gene is located on the X chromosome and encodes a 77-amino acid preproprotein. This precursor undergoes proteolytic cleavage to generate several biologically active peptide fragments. The initial cleavage removes a 22-amino acid signal peptide, yielding a 55-amino acid proprotein (proapelin). Subsequent enzymatic processing of proapelin at specific basic residues results in the formation of various Apelin isoforms, named according to their amino acid length, including Apelin-36, Apelin-17, and this compound. This compound can be further modified by the cyclization of its N-terminal glutamine residue to form pyroglutamylated this compound ([Pyr1]this compound), which is a predominant and highly stable isoform in the human cardiovascular system and plasma.[1]

The expression of the APLN gene and its receptor, APJ, is widespread throughout the body, with notable abundance in the heart, lungs, kidneys, adipose tissue, and central nervous system. This broad distribution underscores the diverse physiological functions of the Apelin/APJ system.

This compound Signaling Pathways

This compound exerts its biological effects by binding to the APJ receptor, a class A G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that are cell-type and context-dependent. The primary signaling pathways activated by this compound are detailed below.

G Protein-Coupled Signaling

Upon ligand binding, the APJ receptor couples to heterotrimeric G proteins, primarily of the Gαi/o and Gαq/11 families.

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various cellular responses, including the regulation of cell survival and metabolism.

-

Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and the positive inotropic effects of this compound in the heart.

References

Apelin-13 Expression in Diverse Tissues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apelin-13 expression across various tissues, methodologies for its quantification, and an exploration of its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction to this compound

Apelin is a peptide that functions as an endogenous ligand for the G protein-coupled receptor APJ. The apelin gene encodes a 77-amino acid prepropeptide, which is cleaved into several active forms, including apelin-12, -13, -17, and -36. Among these, this compound is one of the most biologically active isoforms and is widely expressed in numerous tissues and organs, including the cardiovascular, respiratory, digestive, endocrine, and neurological systems. It is particularly abundant in the blood.[1] The Apelin/APJ system is implicated in a wide range of physiological processes, making it a significant target for therapeutic research.

Data Presentation: Quantitative Expression of this compound

The following tables summarize the available quantitative data on this compound expression in various tissues across different species. It is important to note that a standardized, comprehensive dataset is not yet available in the literature, and values can vary based on the detection method and experimental conditions.

Table 1: this compound Expression in Human Tissues

| Tissue/Fluid | Expression Level | Method | Reference |

| Plasma | 0.13 ± 0.05 ng/mL | ELISA | [2] |

| Serum (Diabetic Kidney Disease) | 50,720.36 (26,954.76/78,880.05) pg/mL | ELISA | [1] |

| Serum (Non-Diabetic Kidney Disease) | 20,490.58 (16,008.67/33,997.97) pg/mL | ELISA | [1] |

| Heart (Left Ventricle) | Bmax: 4.3 ± 0.9 fmol/mg protein | Radioligand Binding | [3] |

| Heart (Right Atria) | Bmax: 3.1 ± 0.6 fmol/mg protein | Radioligand Binding | [3] |

Table 2: this compound Expression in Rat Tissues

| Tissue | Expression Level (pg/mg total protein) | Method | Reference |

| Heart | ~136 | ELISA | [4] |

| Lung | High Expression (Quantitative data not specified) | EIA | [5] |

| Mammary Gland | High Expression (Quantitative data not specified) | EIA | [5] |

| Testis | Moderate Expression (Quantitative data not specified) | EIA | [5] |

| Uterus | Moderate Expression (Quantitative data not specified) | EIA | [5] |

Table 3: this compound Expression in Mouse Tissues

| Tissue | Expression Level | Method | Reference |

| Lung | Strong Hybridization (Relative) | ISHH | [6] |

| Heart | Strong Hybridization (Relative) | ISHH | [6] |

| Adrenal Cortex | Strong Hybridization (Relative) | ISHH | [6] |

| Renal Medulla | Strong Hybridization (Relative) | ISHH | [6] |

| Ovary | Strong Hybridization (Relative) | ISHH | [6] |

| Uterus | Strong Hybridization (Relative) | ISHH | [6] |

Experimental Protocols

Detailed methodologies for the quantification of this compound are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive protocols for ELISA, Western Blotting, and Immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

ELISA is a widely used method for quantifying this compound in various biological samples.

1. Sample Preparation:

-

Serum: Allow blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[7]

-

Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[8][9]

-

Tissue Homogenates: Rinse tissue with ice-cold PBS (pH 7.4) to remove excess blood. Weigh the tissue and homogenize in PBS (1g of tissue to 9mL of PBS) using a glass homogenizer on ice.[7] To further disrupt cells, sonicate the suspension or perform freeze-thaw cycles. Centrifuge at 5000 x g for 5-10 minutes at 2-8°C and collect the supernatant.[7]

-

Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.

-

Cell Lysates: For adherent cells, wash with cold PBS and lyse with a suitable lysis buffer. For suspension cells, pellet by centrifugation, wash with cold PBS, and lyse. Centrifuge to pellet cell debris and collect the supernatant.[7]

2. ELISA Procedure (Competitive ELISA):

-

Add 50 µL of standard or sample to each well of a microplate pre-coated with an antibody specific to this compound.

-

Immediately add 50 µL of Biotin-labeled this compound to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.

-

Aspirate the liquid from each well and wash the plate 3 times with wash buffer.

-

Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.

-

Aspirate and wash the plate 5 times with wash buffer.

-

Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm immediately using a microplate reader.

-

Calculate the concentration of this compound in the samples by comparing the OD of the samples to the standard curve.

Western Blotting for this compound

Western blotting allows for the detection and relative quantification of this compound protein in tissue and cell lysates.

1. Protein Extraction and Quantification:

-

Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA protein assay.

2. Gel Electrophoresis and Transfer:

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a 10-12% SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for this compound overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Detect the chemiluminescent signal using X-ray film or a digital imaging system.

Immunohistochemistry (IHC) for this compound

IHC is used to visualize the localization and distribution of this compound within tissue sections.

1. Tissue Preparation:

-

Fix freshly dissected tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

-

Embed the tissue in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.

2. Deparaffinization and Rehydration:

-

Heat the slides at 60°C for 30-60 minutes.

-

Immerse the slides in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (2-3 minutes each).

-

Rinse with distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized.

-

Allow the slides to cool to room temperature.

4. Staining:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

-

Incubate with the primary antibody against this compound at the optimal dilution overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

-

Wash with PBS.

-

Develop the color by adding a chromogen substrate such as DAB (3,3'-diaminobenzidine).

-

Counterstain with hematoxylin to visualize the nuclei.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

Visualizations: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound binding to its receptor, APJ, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. These pathways are involved in a multitude of cellular processes.

Caption: this compound signaling cascade.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound in biological samples.

Caption: this compound quantification workflow.

References

- 1. Expression of apelin‑13 and its negative correlation with TGF‑β1 in patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [125I]-(Pyr1)this compound is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular properties of apelin: tissue distribution and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Central and peripheral apelin receptor distribution in the mouse: Species differences with rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.elabscience.com [file.elabscience.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. cloud-clone.com [cloud-clone.com]

An In-depth Technical Guide to the Biological Functions of Apelin-13 and its Fragments

Executive Summary: The apelinergic system, comprising the apelin peptides and their G protein-coupled receptor APJ (APLNR), has emerged as a critical regulator of numerous physiological processes. Apelin peptides are derived from a 77-amino acid precursor and exist in several active forms, with Apelin-13 and its pyroglutamated form, [Pyr1]-apelin-13, being among the most studied and biologically potent.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological functions of this compound and its related fragments, focusing on their roles in cardiovascular, metabolic, and neuronal systems. We present quantitative pharmacological data, detailed experimental protocols for their study, and elucidate the complex signaling pathways they activate, offering a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Apelin/APJ System

First identified in 1998 from bovine stomach extracts, apelin is the endogenous ligand for the previously orphaned APJ receptor.[3] The human apelin gene (APLN) encodes a 77-amino acid preproprotein that is processed into several C-terminal fragments, including Apelin-36, Apelin-17, and this compound.[4][5] The 13-amino acid peptide, this compound, can undergo further post-translational modification of its N-terminal glutamine to form a pyroglutamyl residue, creating [Pyr1]-apelin-13.[4][6] This modification confers resistance to enzymatic degradation, resulting in a longer biological half-life.[6][7] The C-terminal region is highly conserved across these fragments and is essential for binding to and activating the APJ receptor.[6] The APJ receptor and its ligands are widely expressed throughout the body, including the heart, blood vessels, brain, adipose tissue, and pancreas, underscoring their involvement in a wide array of physiological and pathological processes.[8][9]

Core Biological Functions of this compound Fragments

This compound and its derivatives exert pleiotropic effects across multiple organ systems. Their functions are critical in maintaining homeostasis and have shown therapeutic potential in various disease models.

Cardiovascular System

The most pronounced effects of the apelinergic system are observed in the cardiovascular system.

-

Vasodilation and Blood Pressure Regulation: Systemic administration of this compound or [Pyr1]-apelin-13 causes potent, endothelium-dependent vasodilation, leading to a decrease in blood pressure.[3][10][11] This effect is primarily mediated by the release of nitric oxide (NO) and prostaglandins.[11][12] In patients with chronic heart failure and in healthy volunteers, intravenous infusions of [Pyr1]-apelin-13 lower mean arterial pressure and peripheral vascular resistance.[11] Conversely, central administration into the brain can increase blood pressure.[10]

-

Cardiac Contractility (Inotropy): Apelin peptides are among the most potent endogenous positive inotropes known.[12] In human atrial strips, this compound, [Pyr1]-apelin-13, and Apelin-36 all increase the force of cardiac contraction with subnanomolar potencies.[12] This positive inotropic effect is beneficial in the context of heart failure, where apelin administration has been shown to increase cardiac output and stroke volume.[11][13][14]

-

Cardioprotection: this compound exhibits significant cardioprotective effects against ischemia-reperfusion injury.[13][14] Administration of this compound during reperfusion has been shown to reduce myocardial infarct size by approximately 40% in murine models.[14] This protection is linked to the activation of pro-survival signaling pathways and the inhibition of apoptosis.[9][15]

Metabolic Regulation

This compound is recognized as an adipokine that plays a crucial role in energy metabolism.

-

Glucose Homeostasis: this compound enhances glucose uptake in skeletal muscle and adipose tissue, thereby improving insulin sensitivity and glucose tolerance.[8][9][16] In diabetic rat models, this compound administration was shown to lower fasting plasma glucose and improve insulin resistance.[17] These effects are mediated, in part, by the activation of AMPK and PI3K/Akt signaling pathways, leading to increased translocation of the glucose transporter GLUT4.[9][17]

-

Lipid Metabolism: The role of this compound in lipid metabolism and obesity is complex, with some conflicting reports.[1] Several studies indicate that this compound can ameliorate dyslipidemia by decreasing serum levels of total cholesterol, triglycerides, and LDL-C, while increasing HDL-C.[8][17] It may also inhibit the differentiation of adipocytes and promote lipolysis.[8][18] However, other studies have suggested that this compound could potentially exacerbate obesity by reducing energy expenditure.[1][18]

Central Nervous System (CNS)

Within the CNS, this compound acts as a neuropeptide with diverse functions.

-

Neuroprotection: this compound provides robust protection against neuronal damage in models of ischemic stroke and neurodegenerative diseases.[19][20] It attenuates neuronal apoptosis and excitotoxicity by inhibiting NMDA receptor-mediated calcium influx, reducing oxidative stress, and preserving mitochondrial function.[19][21] These neuroprotective effects are mediated by the activation of PI3K/Akt and ERK1/2 survival pathways.[9][21]

-

Regulation of Fluid Homeostasis and Food Intake: The apelin/APJ system is present in key hypothalamic nuclei that regulate energy and fluid balance.[16][22] Central injection of apelin can influence food intake, though its precise role remains under investigation.[1] It also acts in circumventricular organs like the subfornical organ, which lack a blood-brain barrier, to detect circulating signals and influence water balance and cardiovascular function.[22]

Receptor Binding and Signaling Pathways

This compound fragments exert their effects by binding to the APJ receptor, a class A GPCR. This interaction initiates a cascade of intracellular signaling events through both G protein-dependent and -independent mechanisms.[7]

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein subunit Gαi and to Gαq/11.[6][16][23]

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][16] This is a canonical signaling pathway for many apelin-induced effects.

-

Gαq/PI3K/Akt Pathway: Coupling to Gαq and the Gβγ subunits can activate Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K).[6][16] The PI3K/Akt pathway is central to many of the metabolic, anti-apoptotic, and cardioprotective functions of this compound.[1][18] Akt activation leads to downstream phosphorylation of numerous targets, including endothelial nitric oxide synthase (eNOS), which mediates vasodilation.[16]

-

MAPK/ERK Pathway: this compound also activates the Extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in cell proliferation, migration, and survival.[15][16][23]

Caption: this compound G protein-dependent signaling pathways.

β-Arrestin Dependent Signaling

Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[4] β-arrestin binding mediates receptor desensitization and internalization, effectively terminating G protein signaling.[7][16] However, β-arrestin can also act as a signal transducer itself, initiating a second wave of signaling, such as a late and sustained phase of ERK activation.[4][7] Interestingly, different apelin fragments can exhibit "biased agonism," preferentially activating either the G protein or the β-arrestin pathway, which may account for their subtly different physiological effects.[4][7]

References

- 1. Beneficial effects of this compound on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 5. Apelin fragments: Significance and symbolism [wisdomlib.org]

- 6. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Modulation via Minimal C-Terminal Modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 9. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]

- 10. This compound in blood pressure regulation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Effects of apelin on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Frontiers | Beneficial effects of this compound on metabolic diseases and exercise [frontiersin.org]

- 19. Frontiers | The beneficial roles of this compound/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective Effect of the Endogenous Neural Peptide Apelin in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apelin acts in the subfornical organ to influence neuronal excitability and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Apelin-13: A Comprehensive Technical Guide on its Role as a Neurotransmitter and Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin-13, a potent endogenous peptide, has emerged as a significant player in the central nervous system (CNS), acting as both a neurotransmitter and a neuromodulator. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, focusing on its signaling pathways, quantitative effects on neuronal activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of the therapeutic potential of targeting the apelin system.

This compound is the predominant isoform of the apelin peptide family in the central nervous system and cardiovascular system.[1] It is an endogenous ligand for the G protein-coupled receptor APJ, which is widely distributed throughout the brain.[1][2] The activation of the APJ receptor by this compound triggers a cascade of intracellular signaling events that modulate neuronal function, synaptic plasticity, and cell survival.[3][4][5] This guide will systematically dissect these mechanisms, presenting quantitative data in accessible formats and providing detailed methodologies for key experimental procedures.

This compound Signaling Pathways

This compound exerts its diverse effects through the activation of several key intracellular signaling pathways upon binding to its receptor, APJ. These pathways are often interconnected and can be cell-type specific, leading to a wide range of physiological responses. The primary signaling cascades initiated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK) pathway, the AMP-activated protein kinase (AMPK) pathway, and the Phospholipase C (PLC) pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial mediator of this compound's neuroprotective and pro-survival effects.[3] Upon activation of the APJ receptor, the G protein subunits dissociate, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B), which is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[3]

ERK Signaling Pathway

The ERK pathway, another critical cascade activated by this compound, is involved in neuronal plasticity, differentiation, and survival.[4] APJ receptor activation can lead to the stimulation of the Ras-Raf-MEK-ERK cascade. This begins with the activation of the small G protein Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK (mitogen-activated protein kinase kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate the transcription of genes involved in various cellular processes.

AMPK Signaling Pathway

This compound is also known to modulate cellular energy homeostasis and autophagy through the AMPK pathway.[5] Activation of the APJ receptor can lead to an increase in the AMP/ATP ratio or engage other upstream kinases that phosphorylate and activate AMPK. Once activated, AMPK phosphorylates downstream targets to restore cellular energy balance. A key target of AMPK is the mTORC1 complex, which is inhibited by AMPK, leading to the induction of autophagy.[5]

PLC Signaling Pathway

The activation of the APJ receptor by this compound can also stimulate the PLC pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] This pathway is initiated by the Gq alpha subunit activating PLC, which then hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream targets, influencing neurotransmitter release and neuronal excitability.

Quantitative Data on this compound's Effects

The neuromodulatory and neuroprotective effects of this compound have been quantified in various experimental models. This section summarizes key quantitative findings in structured tables for easy comparison.

Electrophysiological Effects of this compound on Neuronal Activity

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Membrane Potential | Arcuate POMC Neurons | 100 nM | Depolarization of +4.8 ± 0.7 mV | [6] |

| Firing Rate | Arcuate POMC Neurons | 100 nM | Increased from 1.8 ± 0.5 Hz to 2.1 ± 0.6 Hz | [6] |

| M-type K+ Current | Arcuate POMC Neurons | 100 nM | Inhibition of steady-state outward current | [6] |

| NMDA-induced Current | Cerebrocortical Neurons | Dose-dependent | Inhibition | [7] |

Effects of this compound on Signaling Pathway Components

| Protein | Cell Type | This compound Concentration | Fold Change in Phosphorylation | Time Point | Reference |

| Akt | Non-myocytic cells | 100 nM | Significant increase (p = 0.0345) | 30 min | [3] |

| mTOR | Non-myocytic cells | 100 nM | Significant increase (p = 0.0327) | 30 min | [3] |

| AMPKα | SH-SY5Y cells | 10⁻⁹ M and 10⁻¹⁰ M | Enhanced phosphorylation | Not specified | [5] |

| mTOR | SH-SY5Y cells | 10⁻¹¹ M to 10⁻⁹ M | Dose-dependent reduction in phosphorylation | Not specified | [5] |

| ERK1/2 | HEK293 cells expressing APJ | 100 nM | Significantly higher phosphorylation | 5 min | [8] |

Neuroprotective Effects of this compound

| Condition | Cell/Animal Model | This compound Concentration/Dose | Measured Outcome | Quantitative Effect | Reference |

| Serum Deprivation | Mouse Cortical Neurons | 1.0 nM | TUNEL positive cells | Reduction from 55 ± 2% to 33 ± 3% | [9] |

| Rotenone-induced Neurotoxicity | SH-SY5Y cells | 10⁻⁹ M | Cell Viability | Significant rescue | [5] |

| Cerebral Ischemia/Reperfusion | Rat | 0.1 µg/g (ICV) | Infarct Volume | Decreased | [10] |

| Streptozotocin-induced Cognitive Deficit | Rat | Not specified | Inflammatory markers (IL-1β, TNF-α) | Attenuated increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in the central nervous system.

Whole-Cell Patch-Clamp Recording of this compound Effects on Neurons

This protocol is adapted from studies investigating the electrophysiological effects of this compound on neurons.[6][12]

Objective: To measure changes in membrane potential, firing rate, and specific ion channel currents in response to this compound application.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-Gluconate based)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

Microscope with DIC optics

Procedure:

-